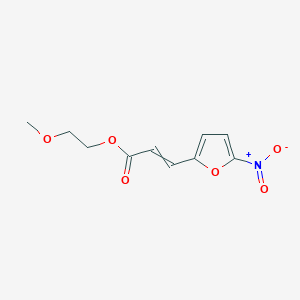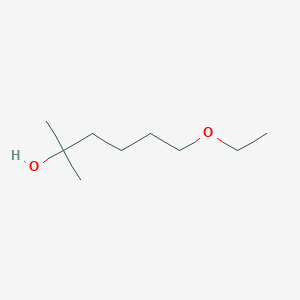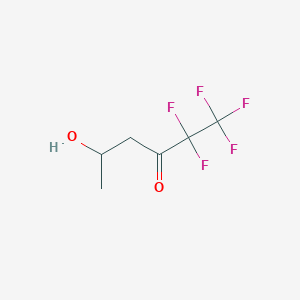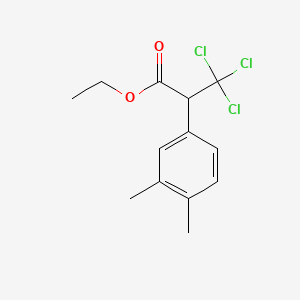
Ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a trichloromethyl group and a dimethylphenyl group attached to a propanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate typically involves the esterification of 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoic acid.
Reduction: Formation of ethyl 3,3,3-trimethyl-2-(3,4-dimethylphenyl)propanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The dimethylphenyl group may enhance the compound’s binding affinity to hydrophobic pockets in target proteins.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3,3,3-trichloro-2-phenylpropanoate: Lacks the dimethyl groups on the phenyl ring, which may affect its chemical reactivity and biological activity.
Ethyl 3,3,3-trichloro-2-(4-methylphenyl)propanoate: Contains only one methyl group on the phenyl ring, leading to different steric and electronic properties.
Ethyl 3,3,3-trichloro-2-(3,5-dimethylphenyl)propanoate: The position of the methyl groups on the phenyl ring is different, which can influence the compound’s overall behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and their impact on its properties and applications.
Eigenschaften
CAS-Nummer |
92021-81-3 |
|---|---|
Molekularformel |
C13H15Cl3O2 |
Molekulargewicht |
309.6 g/mol |
IUPAC-Name |
ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate |
InChI |
InChI=1S/C13H15Cl3O2/c1-4-18-12(17)11(13(14,15)16)10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3 |
InChI-Schlüssel |
ONIROLQWLUGNKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)C)C)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


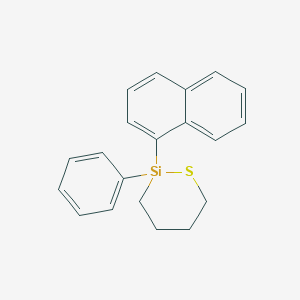
silanol](/img/structure/B14366759.png)
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
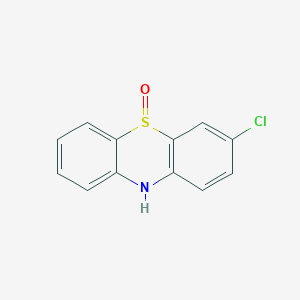
![2-(2-Chlorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14366784.png)
![1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol](/img/structure/B14366791.png)
![1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14366797.png)
![3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B14366798.png)

![7a-Ethenyloctahydropyrano[2,3-b]pyrrole](/img/structure/B14366808.png)

